

TIK-301: A Preclinical Technical Guide for Insomnia Research

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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

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Introduction

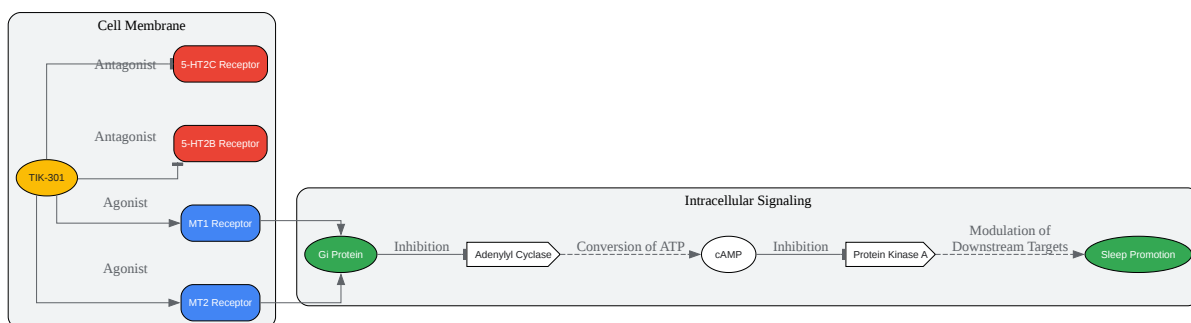
TIK-301, also known as LY-156735 and PD-6735, is a novel investigational drug that has been evaluated for the treatment of insomnia and other circadian rhythm sleep-wake disorders.[1] This technical guide provides a comprehensive overview of the available preclinical research on **TIK-301**, summarizing its mechanism of action, pharmacological properties, and the experimental data that underpin its potential as a therapeutic agent for sleep disorders. The information is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new therapies for insomnia.

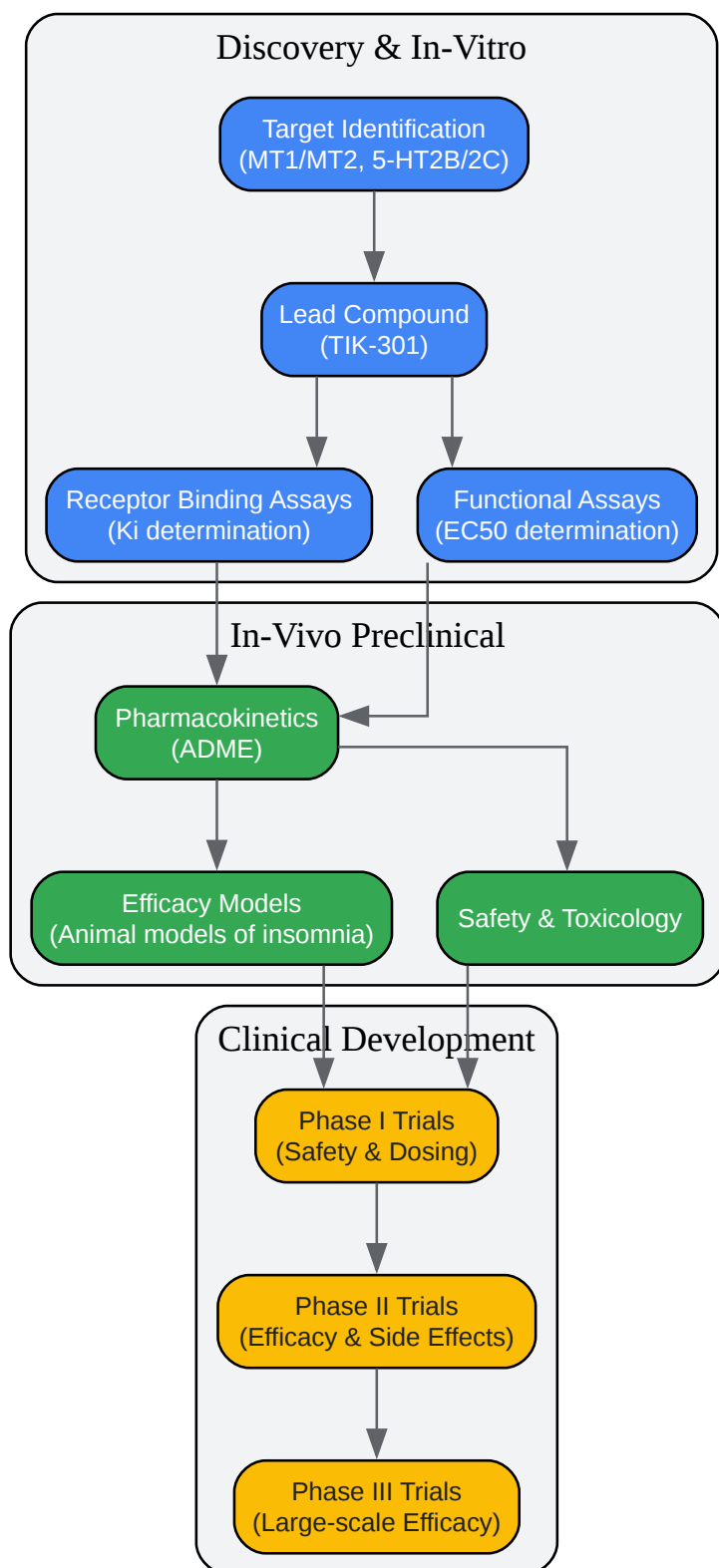
Mechanism of Action

TIK-301 is a potent agonist of the melatonin receptors MT1 and MT2, which are key regulators of the sleep-wake cycle located in the suprachiasmatic nucleus of the hypothalamus.[1] In addition to its melatonergic activity, **TIK-301** also functions as an antagonist at the serotonin 5-HT2B and 5-HT2C receptors.[2] This dual mechanism of action, targeting both the melatonergic and serotonergic systems, suggests a multifaceted approach to promoting sleep and regulating circadian rhythms.[3]

Signaling Pathways

The activation of MT1 and MT2 receptors by **TIK-301** is believed to initiate a cascade of intracellular events that ultimately lead to the promotion of sleep. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability. The antagonism of 5-HT2B and 5-HT2C receptors may also contribute to its sleep-promoting effects by modulating serotonergic neurotransmission.





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References

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